Zinc trifluoromethanesulfonate

Catalog No.
S599750
CAS No.
54010-75-2
M.F
C2F6O6S2Zn
M. Wt
363.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zinc trifluoromethanesulfonate

CAS Number

54010-75-2

Product Name

Zinc trifluoromethanesulfonate

IUPAC Name

zinc;trifluoromethanesulfonate

Molecular Formula

C2F6O6S2Zn

Molecular Weight

363.5 g/mol

InChI

InChI=1S/2CHF3O3S.Zn/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2

InChI Key

CITILBVTAYEWKR-UHFFFAOYSA-L

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zn+2]

Lewis Acid Catalyst:

Zn(OTf)₂ functions as a versatile Lewis acid catalyst, meaning it accepts electron pairs from other molecules to activate them for various chemical reactions. Its strong Lewis acidity and high thermal stability make it suitable for a wide range of organic transformations. For example, Zn(OTf)₂ has been used in:

  • Regioselective synthesis of 3-alkylindoles: This research employed Zn(OTf)₂ to facilitate the formation of specific indole derivatives, important building blocks for pharmaceuticals and other functional materials [Source: The Journal of Organic Chemistry, 2002, ].
  • Nucleophilic addition reactions: Zn(OTf)₂ can activate cyclic N-acyliminium ions, making them more susceptible to nucleophilic attack. This property is utilized in the synthesis of various complex molecules [Source: Synlett, 2005, ].

Greener Amine Synthesis:

Traditionally, amine synthesis involves harsh reaction conditions and generates hazardous byproducts. Zn(OTf)₂ offers a more environmentally friendly alternative by catalyzing reductive amination with hydrogen gas, leading to cleaner production of amines [Source: US Patent US8247384B2, 2012].

Other Applications:

Beyond the mentioned examples, Zn(OTf)₂ finds application in various other areas of scientific research, including:

  • Development of novel heterogeneous catalysts: Researchers have explored immobilizing Zn(OTf)₂ on solid supports to create reusable catalysts for cleaner and more efficient chemical processes [Source: Catalysis Letters, 1999, ].
  • Synthesis of dithioketals: Zn(OTf)₂ can efficiently catalyze the formation of dithioketals, valuable intermediates in organic synthesis [Source: Sigma-Aldrich product information, ].

Molecular Structure Analysis

Zinc triflate adopts a distorted octahedral geometry. The central zinc(II) cation is coordinated by two trifluoromethanesulfonate (OTf) anions. Each OTf anion has a trigonal planar structure with the sulfur atom at the center and three oxygen atoms bonded to it. The carbon atom is bonded to the sulfur atom and has three fluorine atoms attached, giving it the characteristic CF3 group [].

A notable aspect of the structure is the presence of the bulky and strongly electron-withdrawing CF3 group in the OTf anion. This group helps to stabilize the negative charge on the oxygen atoms, making the OTf anion a good leaving group in certain reactions.


Chemical Reactions Analysis

Synthesis:

Zinc triflate can be synthesized by various methods, but a common approach involves the reaction of zinc oxide (ZnO) with triflic acid (CF3SO3H).

ZnO + 2CF3SO3H -> Zn(CF3SO3)2 + H2O (Eq. 1)

Decomposition:

At high temperatures, zinc triflate can decompose to release sulfur trioxide (SO3), zinc fluoride (ZnF2), and carbon dioxide (CO2) [].

Zn(CF3SO3)2 -> ZnF2 + SO3 + CO2 (Eq. 2)

Lewis Acid Catalysis:

Zinc triflate is a versatile Lewis acid catalyst used in various organic reactions. Its Lewis acidity arises from the empty d-orbitals on the zinc(II) cation, which can accept electron pairs from Lewis bases. A classic example is its use in silylation reactions, where it activates silyl chlorides (SiCl4) for the introduction of silyl groups onto organic molecules.

Zinc Ion Batteries:

Physical and Chemical Properties

  • Appearance: White crystalline powder [].
  • Molecular weight: 363.53 g/mol [].
  • Melting point: 56-58 °C [].
  • Boiling point: Decomposes above 100 °C [].
  • Solubility: Highly soluble in water, polar organic solvents like methanol and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture from the air) [].

Related CAS

1493-13-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 5 notifications to the ECHA C&L Inventory.;
H314 (98.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

54010-75-2

Wikipedia

Zinc trifluoromethanesulfonate

General Manufacturing Information

Methanesulfonic acid, 1,1,1-trifluoro-, zinc salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

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